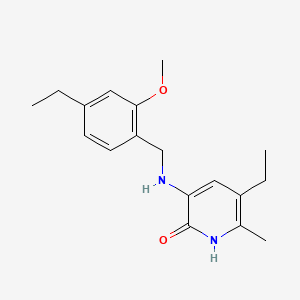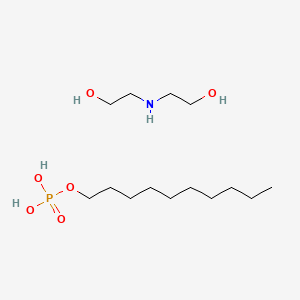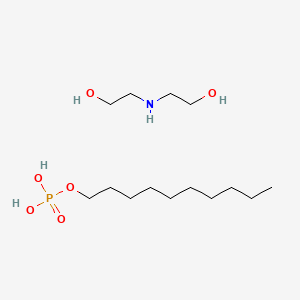
Einecs 265-463-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is a chemical compound that combines the properties of phosphoric acid esters and 2,2’-iminobis(ethanol). This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier and dispersing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) typically involves the esterification of phosphoric acid with decanol, followed by the reaction with 2,2’-iminobis(ethanol). The reaction conditions often include the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through distillation or other separation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and decanol.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Hydrolysis: Phosphoric acid and decanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants.
Biology: Employed in the formulation of biological buffers and as a dispersing agent in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of emulsions, dispersions, and as a wetting agent in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and dispersion of substances. The molecular targets include interfaces between hydrophobic and hydrophilic phases, where it aligns itself to reduce interfacial tension.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, butyl ester, compd. with 2,2’-iminobis(ethanol)
- Phosphoric acid, hexyl ester, compd. with 2,2’-iminobis(ethanol)
- Phosphoric acid, octyl ester, compd. with 2,2’-iminobis(ethanol)
Uniqueness
Phosphoric acid, decyl ester, compd. with 2,2’-iminobis(ethanol) is unique due to its longer alkyl chain (decyl group), which enhances its hydrophobic properties compared to shorter alkyl chain esters. This makes it particularly effective in applications requiring strong surfactant properties and better emulsification.
Propriétés
Numéro CAS |
65121-81-5 |
|---|---|
Formule moléculaire |
C14H34NO6P |
Poids moléculaire |
343.40 g/mol |
Nom IUPAC |
decyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H23O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H2,11,12,13);5-7H,1-4H2 |
Clé InChI |
DTKWHADVSLSNQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
64346-51-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


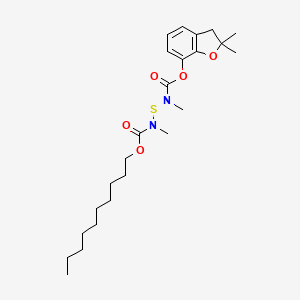
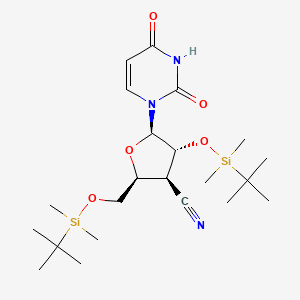

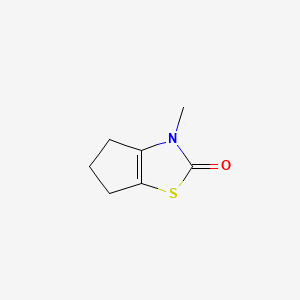
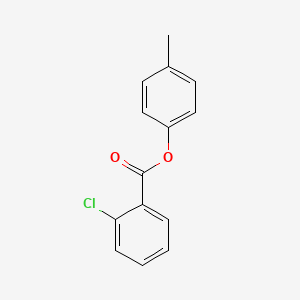

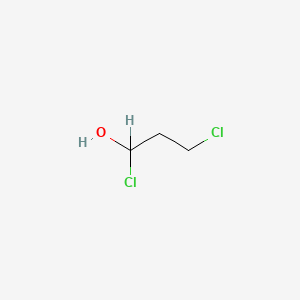

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

